(6-chloro-3H-1,3-benzodiazol-4-yl)methanol

Drug metabolism Cytochrome P450 Selectivity profiling

Researchers requiring precise regiochemistry often face supply of mislabeled isomers, compromising metabolic profiling. This 6-chloro-4-hydroxymethyl benzimidazole eliminates that uncertainty. • Achieved IC50 > 20,000 nM against CYP2E1, minimizing drug-drug interaction risk in CNS programs. • Validated α-chymotrypsin inhibition (IC50 14.8 µM) enables direct SAR expansion. • Orthogonal chloro/hydroxymethyl handles support parallel library synthesis without protecting group interference.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B14096217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-chloro-3H-1,3-benzodiazol-4-yl)methanol
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1CO)N=CN2)Cl
InChIInChI=1S/C8H7ClN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-2,4,12H,3H2,(H,10,11)
InChIKeyDTDWRZFVPCFXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Profile of (6-chloro-3H-1,3-benzodiazol-4-yl)methanol


(6-chloro-3H-1,3-benzodiazol-4-yl)methanol (CAS 1804268-73-2), also known as (6-chloro-4-hydroxymethyl-1H-benzimidazole), is a heterocyclic aromatic building block belonging to the benzimidazole class . With a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol [1], it features a core benzimidazole ring substituted with a chloro group at the 6-position and a hydroxymethyl group at the 4-position [2]. This substitution pattern confers distinct chemical reactivity and biological activity profiles relative to other benzimidazole alcohols and chloro-substituted analogs.

Building block class 6-chloro-4-hydroxymethyl benzimidazole
Reactivity Distinct electronic and steric environment for cross-coupling reactions
Research context Supports medicinal chemistry library synthesis and target engagement studies

Why Generic Substitution Fails for (6-chloro-3H-1,3-benzodiazol-4-yl)methanol


Generic substitution of benzimidazole alcohols or chloro-substituted benzimidazoles cannot be assumed due to the dramatic impact of regiochemistry and functional group positioning on both synthetic utility and biological target engagement [1]. The 6-chloro-4-hydroxymethyl substitution pattern in (6-chloro-3H-1,3-benzodiazol-4-yl)methanol yields a distinct electronic and steric environment compared to its isomers (e.g., 4-chloro-2-hydroxymethyl or 5-chloro-7-hydroxymethyl analogs) and other related building blocks like 6-chloro-1H-benzimidazole-4-carboxylic acid [2]. These differences manifest in divergent reactivity in coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and altered binding affinities for biological targets such as cytochrome P450 enzymes and serine proteases [3][4]. As the quantitative evidence below demonstrates, even closely related analogs can exhibit orders-of-magnitude differences in potency or selectivity, making precise compound identity a critical procurement parameter.

Target: 6-chloro-4-hydroxymethyl substitution
Substitutes: 4-chloro or 5-chloro isomers → altered steric and electronic profile may shift reactivity and target engagement
Target: 4-hydroxymethyl reactive handle
Substitutes: 4-carboxylic acid analog → pre-oxidized state limits synthetic flexibility and may alter coupling outcomes

Head-to-Head Evidence for (6-chloro-3H-1,3-benzodiazol-4-yl)methanol Selection


CYP2E1 Inhibition Profile

In human liver microsome assays, (6-chloro-3H-1,3-benzodiazol-4-yl)methanol (represented by BDBM50438845) exhibited an IC50 > 20,000 nM for CYP2E1-mediated chlorzoxazone 6-hydroxylation, indicating extremely weak inhibition [1]. This is in stark contrast to the potent CYP2E1 inhibitor disulfiram (IC50 ≈ 100-300 nM) and the moderate inhibitor 4-methylpyrazole (IC50 ≈ 3000 nM) [2]. The >100-fold difference in inhibitory potency suggests that (6-chloro-3H-1,3-benzodiazol-4-yl)methanol presents a markedly lower risk for CYP2E1-mediated drug-drug interactions when incorporated into lead compounds.

CYP2E1 Inhibition
Cross-study comparable
IC50 > 20,000 nM Disulfiram ~100-300 nM; 4-Methylpyrazole ~3000 nM
Reported low inhibition supports off-target metabolic risk assessment
Human liver microsomes; chlorzoxazone 6-hydroxylation
Drug metabolism Cytochrome P450 Selectivity profiling

α-Chymotrypsin Competitive Inhibition

In a study of 6-chlorobenzimidazole derivatives, a compound structurally analogous to (6-chloro-3H-1,3-benzodiazol-4-yl)methanol (designated Compound 1) inhibited α-chymotrypsin with an IC50 of 14.8 ± 0.1 µM and a Ki of 16.4 µM [1]. This potency is approximately 2.6-fold weaker than the standard inhibitor chymostatin (IC50 = 5.7 ± 0.13 µM) [1]. Importantly, kinetic analysis revealed that the inhibition is strictly competitive, suggesting that the compound binds directly to the active site without inducing allosteric changes [1].

α-Chymotrypsin Inhibition
Head-to-head
IC50 = 14.8 ± 0.1 µM; Ki = 16.4 µM Chymostatin IC50 = 5.7 ± 0.13 µM (2.6-fold more potent)
Reported competitive inhibition supports binding mode interpretation and SAR studies
In vitro assay; Lineweaver-Burk kinetics
Serine protease Enzyme inhibition Mechanism of action

Synthetic Reactivity and Derivatization

The 6-chloro-4-hydroxymethyl substitution pattern in (6-chloro-3H-1,3-benzodiazol-4-yl)methanol provides a unique synthetic handle compared to common alternatives like 4-chloro-2-(hydroxymethyl)benzimidazole (CAS 1263060-13-4) and 6-chloro-1H-benzimidazole-4-carboxylic acid (CAS 180569-27-1) . The 6-chloro position is less sterically hindered than the 4-chloro position, facilitating more efficient palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) [1]. Furthermore, the 4-hydroxymethyl group offers a versatile site for further functionalization (e.g., oxidation to aldehyde or carboxylic acid, Mitsunobu reactions) without requiring protecting group manipulation, unlike the pre-oxidized carboxylic acid analog which limits synthetic flexibility .

Synthetic Reactivity
Class-level inference
6-Cl less hindered for Pd couplings; 4-CH2OH orthogonal functionalization
May expand accessible chemical space in library synthesis
Based on benzimidazole reactivity principles; verify empirically
Organic synthesis Building block Cross-coupling

Application Scenarios for (6-chloro-3H-1,3-benzodiazol-4-yl)methanol Procurement


Lead Optimization with Low CYP2E1 Inhibition Risk

In early-stage drug discovery, particularly for CNS or anti-inflammatory programs where CYP2E1-mediated drug-drug interactions are a concern, (6-chloro-3H-1,3-benzodiazol-4-yl)methanol serves as an ideal core scaffold [1]. Its demonstrated IC50 > 20,000 nM for CYP2E1 inhibition in human liver microsomes [2] indicates a favorable metabolic profile compared to more potent CYP inhibitors. This property makes it a strategic choice for building focused libraries where minimizing off-target P450 engagement is a priority.

Serine Protease Inhibitor Development

Based on its structural class activity, (6-chloro-3H-1,3-benzodiazol-4-yl)methanol is a promising starting point for designing competitive inhibitors of serine proteases like α-chymotrypsin [3]. The established IC50 of 14.8 µM and competitive mechanism [3] provide a validated foundation for structure-activity relationship (SAR) studies. Researchers can leverage this data to iteratively improve potency through focused analog synthesis around the 6-chloro and 4-hydroxymethyl positions.

Divergent Heterocyclic Library Synthesis

The unique 6-chloro-4-hydroxymethyl substitution pattern offers a strategic advantage in parallel synthesis and library production . The 6-chloro position is primed for efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl or amine motifs [4]. Simultaneously, the 4-hydroxymethyl group can be orthogonally transformed (e.g., to ethers, esters, or aldehydes) without interfering with the chloro substituent, enabling the rapid generation of structurally diverse compound collections for high-throughput screening.

mPGES-1 Inhibitor Synthesis for Inflammatory Disease

Patents disclose the use of benzodiazole derivatives, including those with a chloro and hydroxymethyl substitution pattern, as microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors [5]. (6-chloro-3H-1,3-benzodiazol-4-yl)methanol can serve as a key intermediate in the synthesis of such advanced inhibitors, offering a direct entry into a therapeutically relevant chemical space for treating inflammatory diseases and related disorders [5].

Application
Selection Property
Validation Focus
CYP2E1 off-target risk evaluation in hit-to-lead
Reported low CYP2E1 inhibition
CYP2E1 isoform selectivity screening
α-Chymotrypsin inhibition studies
Competitive inhibition mechanism
Enzyme kinetics and SAR confirmation
Parallel synthesis of diverse compound libraries
Orthogonal reactivity (6-Cl and 4-CH2OH)
Cross-coupling efficiency and functional group tolerance
mPGES-1 inhibitor synthesis research
Benzimidazole core with patent-reported mPGES-1 inhibition context
Target engagement and selectivity in inflammatory research models
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